5-Bromo-6-chloroindolin-2-one chemical properties
5-Bromo-6-chloroindolin-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-6-chloroindolin-2-one
Abstract
The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors. This technical guide provides a comprehensive analysis of 5-Bromo-6-chloroindolin-2-one, a di-halogenated derivative poised as a versatile intermediate for drug discovery. We will explore its core chemical properties, predictable spectroscopic signatures, logical synthetic pathways, and key reactivity patterns. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this building block for the synthesis of novel therapeutic agents. The strategic placement of bromine and chlorine atoms not only modulates the molecule's physicochemical properties but also offers distinct handles for synthetic diversification, making it a compound of significant interest.
The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery
The indolin-2-one framework is a heterocyclic motif featured in numerous FDA-approved drugs and clinical candidates. Its rigid structure provides a robust scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The lactam (cyclic amide) functionality and the adjacent sp³-hybridized carbon at the C3 position are key features that drive its synthetic versatility and biological activity.
Halogenation of the benzene ring of the oxindole core is a common and powerful strategy in medicinal chemistry. Halogen atoms can significantly influence a compound's:
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Binding Affinity: Through the formation of halogen bonds with protein backbones or side chains.
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Lipophilicity: Affecting cell permeability and pharmacokinetic profiles.
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Metabolic Stability: Blocking sites susceptible to metabolic oxidation.
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Synthetic Versatility: Providing reactive sites for further elaboration, particularly through cross-coupling reactions.
5-Bromo-6-chloroindolin-2-one is an exemplar of this strategy, incorporating two different halogens that can be selectively functionalized to generate diverse molecular libraries.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 5-Bromo-6-chloroindolin-2-one is not broadly published, its properties can be reliably predicted based on the extensive knowledge of the oxindole scaffold and the known electronic effects of its substituents.
Molecular Structure and Computed Properties
The foundational characteristics of 5-Bromo-6-chloroindolin-2-one are summarized below. These computed values are essential for initial assessments in drug design, such as evaluating Lipinski's Rule of Five for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | - |
| Molecular Weight | 246.49 g/mol | - |
| IUPAC Name | 5-bromo-6-chloro-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 1821991-88-7 | - |
| XLogP3 (Lipophilicity) | 2.4 | PubChem |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | PubChem |
| Polar Surface Area | 46.2 Ų | PubChem |
Anticipated Spectroscopic Signatures
A detailed understanding of the expected spectroscopic fingerprints is critical for reaction monitoring and structural confirmation. The following data is projected based on analyses of structurally similar compounds.[1][2]
| Technique | Feature | Anticipated Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic H (C4-H) | δ 7.4-7.6 ppm (singlet) | Deshielded by adjacent bromine and the aromatic system. |
| Aromatic H (C7-H) | δ 6.8-7.0 ppm (singlet) | Shielded relative to C4-H. | |
| Methylene CH₂ (C3-H₂) | δ 3.5-3.7 ppm (singlet) | Aliphatic protons adjacent to a carbonyl group. | |
| Amide NH | δ 8.0-10.0 ppm (broad singlet) | Exchangeable proton, chemical shift is solvent-dependent. | |
| ¹³C NMR | Carbonyl C=O (C2) | δ 175-180 ppm | Characteristic chemical shift for a lactam carbonyl. |
| Aromatic C-Br (C5) | δ 115-120 ppm | Carbon directly attached to bromine. | |
| Aromatic C-Cl (C6) | δ 125-130 ppm | Carbon directly attached to chlorine. | |
| Methylene CH₂ (C3) | δ 35-40 ppm | Aliphatic carbon adjacent to a carbonyl group. | |
| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ (broad) | Typical for an amide N-H group. |
| C=O Stretch | 1680-1720 cm⁻¹ (strong) | Characteristic lactam carbonyl absorption. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 245, 247, 249 | The characteristic isotopic pattern for compounds containing one bromine (M, M+2) and one chlorine (M, M+2) atom will result in a complex cluster of peaks. |
Synthesis and Chemical Reactivity
The utility of 5-Bromo-6-chloroindolin-2-one as a building block is defined by its synthesis and the reactivity of its functional groups.
Proposed Synthetic Pathway
The most direct and common method for preparing substituted indolin-2-ones is through the oxidation of the corresponding indole precursor. In this case, 5-Bromo-6-chloro-1H-indole serves as the readily available starting material.[3][4][5]
Experimental Protocol: Synthesis via Indole Oxidation
Causality: This protocol utilizes an N-halosuccinimide (like NBS or NCS) in a polar, aqueous solvent system (e.g., t-butanol/water). The indole first reacts at the electron-rich C3 position. The presence of water facilitates the subsequent hydrolysis of the intermediate to yield the desired C2-carbonyl functionality of the oxindole.
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Dissolution: Dissolve 1.0 equivalent of 5-Bromo-6-chloro-1H-indole in a mixture of t-butanol and water (e.g., 3:1 v/v).
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Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add 1.1 equivalents of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the organic solvent under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Bromo-6-chloroindolin-2-one.
Key Reaction Sites and Reactivity
The true value of this scaffold lies in its potential for diversification at three key positions.
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N-Functionalization (Amide Nitrogen): The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, aryl halides) to install substituents, which is often crucial for modulating biological activity and improving properties like solubility.[6]
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C3-Functionalization (Methylene Carbon): The protons on the C3 carbon are alpha to the carbonyl, making them acidic. Treatment with a strong base like Lithium diisopropylamide (LDA) generates an enolate. This enolate is a powerful nucleophile for forming new carbon-carbon bonds via alkylation or condensation with aldehydes and ketones (Knoevenagel or aldol-type reactions). This position is pivotal for creating 3,3-disubstituted oxindoles, a common motif in kinase inhibitors.
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C5-Functionalization (Aromatic Bromine): The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions.[7] The C-Br bond is significantly more reactive in these reactions than the C-Cl bond, allowing for selective functionalization at the C5 position. Suzuki (boronic acids), Stille (organostannanes), and Buchwald-Hartwig (amines, alcohols) couplings can be used to introduce a vast array of aryl, heteroaryl, or alkyl groups. This provides a powerful tool for exploring the structure-activity relationship (SAR) at this vector.
Applications in Drug Discovery
Derivatives of halogenated indolin-2-ones are frequently investigated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[8]
The 5-Bromo-6-chloroindolin-2-one scaffold is an ideal starting point for building kinase inhibitors for several reasons:
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Core Mimicry: The oxindole core can mimic the hydrogen bonding pattern of the ATP hinge-binding region in many kinases.
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Vector for Diversification: As described above, the N1, C3, and C5 positions provide vectors that project into different pockets of an enzyme's active site (e.g., solvent-front, hydrophobic pocket).
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Fine-Tuning Properties: The C6-chloro group provides stable lipophilicity, while the C5-bromo group acts as a versatile synthetic handle for late-stage diversification to optimize potency and selectivity. This approach is more efficient than re-synthesizing complex molecules from scratch.
Safety, Handling, and Storage
As a halogenated organic compound, 5-Bromo-6-chloroindolin-2-one should be handled with appropriate care in a laboratory setting.
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Hazard Classification: While specific data is absent, related compounds are classified as irritants. It may cause skin, eye, and respiratory tract irritation.[3][9][10]
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Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
5-Bromo-6-chloroindolin-2-one is more than just a chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its indolin-2-one core provides a proven biological scaffold, while its distinct halogenation pattern offers a sophisticated platform for synthetic diversification. The ability to perform selective chemistry at the C5-bromo position, coupled with the reactivity at the N1 and C3 positions, allows researchers to efficiently generate and optimize novel compounds. This guide has illuminated the key chemical properties, synthetic routes, and strategic applications of this valuable intermediate, underscoring its significant potential in the ongoing quest for new and effective therapeutic agents.
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Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1234. [Link]
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